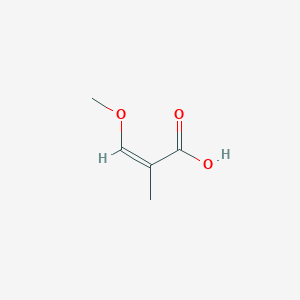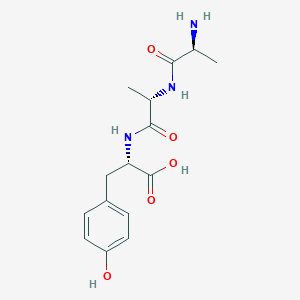
3-(1,1-Dioxido-4-thiomorpholinyl)-2-azepanone
説明
3-(1,1-Dioxido-4-thiomorpholinyl)-2-azepanone, also known as DTMA, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule is a member of the thiomorpholine family and contains a sulfur atom in its ring structure. The unique properties of DTMA have made it an attractive target for researchers interested in developing new tools for studying biological processes.
作用機序
3-(1,1-Dioxido-4-thiomorpholinyl)-2-azepanone works by binding to a specific protein target, known as the Keap1-Nrf2 complex. This complex is involved in the regulation of cellular stress responses and is an important target for developing new therapeutics. By binding to this complex, this compound can modulate its function and potentially lead to the development of new drugs for treating a variety of diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro. These include the modulation of cellular stress responses, the activation of antioxidant pathways, and the inhibition of inflammatory signaling pathways. These effects suggest that this compound may have potential applications in the treatment of a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.
実験室実験の利点と制限
One of the primary advantages of using 3-(1,1-Dioxido-4-thiomorpholinyl)-2-azepanone in lab experiments is its specificity for the Keap1-Nrf2 complex. This allows researchers to study the function of this complex in greater detail and potentially develop new therapeutics. However, there are also some limitations to using this compound in lab experiments. These include the potential for off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are a number of future directions for research on 3-(1,1-Dioxido-4-thiomorpholinyl)-2-azepanone. One area of interest is the development of new therapeutics based on the modulation of the Keap1-Nrf2 complex. Another area of interest is the study of the biochemical and physiological effects of this compound in vivo, which could provide valuable insights into its potential therapeutic applications. Additionally, research is needed to better understand the potential limitations and safety concerns associated with the use of this compound in humans.
科学的研究の応用
3-(1,1-Dioxido-4-thiomorpholinyl)-2-azepanone has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and neuroscience. One of the primary uses of this compound is as a tool for studying protein-protein interactions. This molecule has been shown to bind to a specific protein target, allowing researchers to study the function of this protein in greater detail.
特性
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)azepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c13-10-9(3-1-2-4-11-10)12-5-7-16(14,15)8-6-12/h9H,1-8H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZLNKZCMKZVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N2CCS(=O)(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B3278056.png)












![Ethyl 7-chloro-5-neopentylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3278152.png)